![molecular formula C12H17ClINO3 B13775622 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 93475-91-3](/img/structure/B13775622.png)
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is a chemical compound with the molecular formula C12H17ClINO3. It is known for its unique structure, which includes an iodophenoxy group and a dimethylazanium moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride typically involves the reaction of 4-iodophenol with chloroacetyl chloride to form 4-iodophenoxyacetyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethanol to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming phenoxyacetyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Phenoxyacetyl derivatives.
Substitution: Halogen-substituted phenoxyacetyl derivatives.
Applications De Recherche Scientifique
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: In studies involving iodinated compounds and their interactions with biological systems.
Medicine: As a potential radiolabeling agent for imaging studies.
Industry: In the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride involves its interaction with specific molecular targets. The iodophenoxy group can interact with iodine receptors, while the dimethylazanium moiety can interact with amine receptors. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium chloride
- 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium chloride
- 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-dimethylazanium chloride
Uniqueness
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for radiolabeling applications, making it valuable in scientific research.
Propriétés
Numéro CAS |
93475-91-3 |
|---|---|
Formule moléculaire |
C12H17ClINO3 |
Poids moléculaire |
385.62 g/mol |
Nom IUPAC |
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H16INO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H |
Clé InChI |
OPDIUTJJIFADPV-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


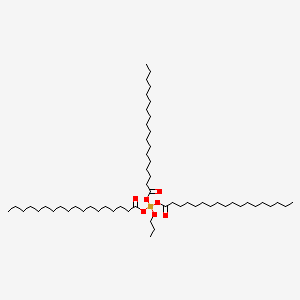
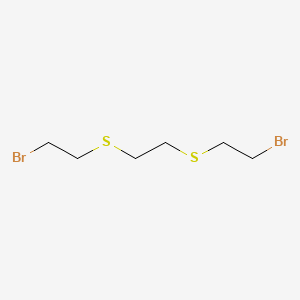
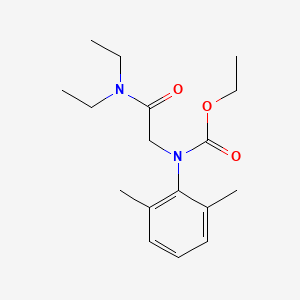

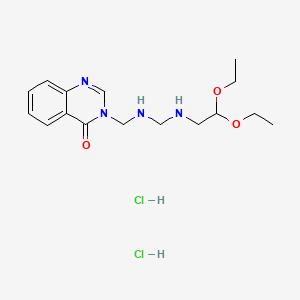
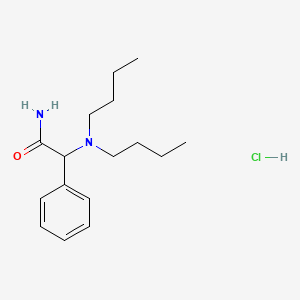

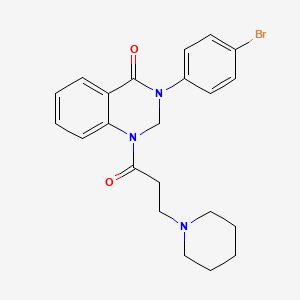
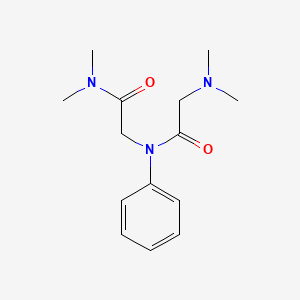
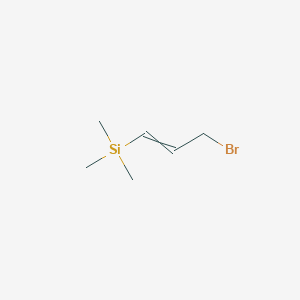


![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)

